3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid is a chemical compound notable for its unique structure, which includes a pyridine ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid functional group. This compound is of interest in various fields of chemistry and biology due to its potential applications in drug development and as a building block for synthesizing more complex molecules. The chemical has the identifier 1261945-31-6 and is used in research to explore its biological activities and interactions with biomolecules.
This compound falls under the category of pyridine derivatives, which are known for their diverse biological activities. Pyridine compounds often serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The specific structure of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid allows it to be classified within the broader group of aromatic carboxylic acids, which are characterized by the presence of a carboxyl group (-COOH) attached to an aromatic ring.
The synthesis of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid typically involves several key steps:
In industrial settings, production may involve larger-scale reactions that are optimized for efficiency and quality control, ensuring that the final product meets specified standards.
The molecular structure of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid can be described as follows:
The presence of both electron-withdrawing (chlorine atoms) and electron-donating (pyridine nitrogen) groups influences the compound's reactivity and interactions with biological targets.
3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid can undergo several types of chemical reactions:
Relevant data from studies indicate that variations in substitution patterns on the aromatic ring significantly affect both physical properties and biological activity .
The applications of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid span multiple fields:
3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid represents a structurally specialized bioactive scaffold within medicinal chemistry, integrating a dichlorinated aryl system with the pyridine-4-carboxylic acid (isonicotinic acid) pharmacophore. Its molecular formula (C₁₂H₇Cl₂NO₂; CID 53223971) positions it as a high-value synthetic target for drug discovery [1]. Characterized by an electron-deficient pyridine ring and a hydrogen-bond-donating carboxylic acid group, this compound exemplifies strategic molecular design to optimize target engagement through π-stacking, metal coordination, and directional hydrogen bonding – interactions critical for enzyme inhibition [2] [6]. Unlike simpler pyridinecarboxylic acids (e.g., nicotinic or isonicotinic acid), its 3,4-dichlorophenyl substituent confers enhanced lipophilicity and steric bulk, enabling unique interactions within hydrophobic enzyme pockets. This review examines the compound’s historical pathways, structural attributes, and emerging significance in pharmacophore engineering.
The development of 3-(3,4-dichlorophenyl)pyridine-4-carboxylic acid reflects broader progress in heterocyclic C–H functionalization and carboxylation methodologies. Early syntheses relied on multistep sequences starting from prefunctionalized pyridines or halogenated intermediates, often suffering from poor regioselectivity at the C4 position and low yields under harsh reaction conditions [2]. A transformative advancement emerged with catalytic C–H activation strategies, particularly transition metal-catalyzed direct carboxylation. Wang’s group demonstrated a breakthrough one-pot protocol involving:
This method enabled efficient C4-selective carboxylation of complex pyridines, including those bearing dichlorophenyl groups, facilitating late-stage diversification of drug candidates. Parallel innovations in decarboxylative cross-coupling allowed the dichlorophenyl moiety to be introduced via catalytic displacement of carboxyl groups from halogenated benzoic acids, leveraging copper/quinoline catalysts at elevated temperatures [5]. These advances enabled gram-scale synthesis (yields: 60-85%), accelerating pharmacological exploration. Key applications emerged in enzyme inhibitor development, particularly for kinase and protease targets, where its bifunctional binding capability proved advantageous [2] [10].
Table 1: Key Milestones in the Development of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic Acid
Year | Development | Significance |
---|---|---|
Pre-2010 | Multistep synthesis via halogenated intermediates | Low regioselectivity, harsh conditions, moderate yields |
2015 | Copper-mediated decarboxylative coupling of 3,4-dichlorobenzoic acids | Enabled introduction of dichlorophenyl group; required high temperatures |
2022 | C–H Phosphination/Cu-catalyzed carboxylation with CO₂ | Ambient conditions, C4 selectivity, late-stage functionalization of complex APIs |
2023+ | Integration into kinase inhibitor scaffolds (e.g., Regorafenib analogs) | Validated bioactivity in enzyme inhibition; spurred SAR expansions |
The molecule’s architecture combines three critical elements:
Computational analyses (HOMO/LUMO, Fukui indices) reveal pronounced electrophilicity at C5/C6 of the pyridine ring (f⁺ > 0.08) and nucleophilicity at the carboxylic oxygen (f⁻ ≈ 0.12), directing site-specific reactivity. The pKa of the carboxylic acid group is estimated at ~4.0–4.5, slightly higher than benzoic acid (pKa 4.2) due to the inductive effect of the electron-deficient pyridine, enhancing metal-coordination capacity versus furan- or pyrrole-carboxylic acids [5]. Hydrogen-bonding propensity is exceptional: the carboxylate forms short (<2.6 Å), linear (∠ > 165°) bonds with squaric acid in cocrystals, while the pyridine N participates in charge-assisted N⁺–H···O interactions when protonated [6].
Table 2: Structural and Electronic Properties vs. Related Heterocycles
Property | 3-(3,4-Dichlorophenyl)pyridine-4-COOH | Pyridine-4-COOH | Pyrrole-3-COOH | Furan-3-COOH |
---|---|---|---|---|
Carboxylic Acid pKa | ~4.2–4.5 | ~4.9 | 5.0 | 4.0 |
HOMO Energy (eV) | -7.1 (calc.) | -7.3 | -6.8 | -7.0 |
LUMO Energy (eV) | -1.8 (calc.) | -1.6 | -0.9 | -1.2 |
Dipole Moment (D) | ~4.5 | 3.9 | 2.1 | 3.0 |
H-Bond Acceptor Sites | 3 (N, 2 × O) | 3 | 2 | 2 |
H-Bond Donor Sites | 1 (O–H) | 1 | 2 (N–H, O–H) | 1 |
3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid has emerged as a versatile scaffold in rational enzyme inhibitor design, primarily due to its dual-mode binding capability:
Patent analyses (2013–2023) reveal accelerating exploitation by pharmaceutical companies:
Structure-activity relationship (SAR) studies consistently show that bioactivity depends critically on the dichloro substitution pattern: 3,4-dichloro > 2,4-dichloro > 4-chloro ≫ unsubstituted phenyl. Bioisosteric replacements of the carboxylate with 1,3,4-oxadiazole-2-thione retain potency but improve logD (by ~0.5–1 unit), enhancing blood-brain barrier penetration in CNS targets [10]. Current research focuses on hybrid molecules, such as conjugates with pyrrolopyridazinones or pyrazolopyridines (e.g., CAS 1354704-95-2), to target multi-drug-resistant kinases and inflammatory caspases [9] [10].
Table 3: Pharmacophore Applications in Patented Enzyme Inhibitors (2013–2023)
Company | Therapeutic Target | Patent Focus | Reported Potency | Structural Feature Utilized |
---|---|---|---|---|
Bayer | B-Raf kinases | WO2015086732A1 | IC₅₀ = 12 nM | Dichlorophenyl hydrophobic pocket occupancy |
Bristol-Myers Squibb | HCV NS5A replication complex | US20170029492A1 | EC₅₀ = 0.8 nM | Pyridine-carboxylate salt bridge formation |
Novartis | HIV-1 protease | EP2897996B1 | Kᵢ = 1.5 nM | Chelation with catalytic aspartate dimer |
Aurigene | FLT3 kinase (AML) | IN2017CH04127A | IC₅₀ = 40 pM | Hybridization with pyrazolo[3,4-b]pyridine core |
Curis | Smoothened receptor (cancer) | US20190046592A1 | IC₅₀ = 9 nM | Bioisosteric replacement of benzoic acid |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3